molecular formula C11H15FO2 B6154305 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol CAS No. 2229541-77-7

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B6154305
CAS No.: 2229541-77-7
M. Wt: 198.2
InChI Key:
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Description

1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methylpropan-2-ol.

    Grignard Reaction: The 4-fluoro-3-methoxybenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing large reactors to carry out the Grignard reaction under controlled conditions.

    Automated Purification: Employing automated systems for purification to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropane.

    Substitution: Formation of 1-(4-methoxy-3-methoxyphenyl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

    Materials Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways, modulating their activity.

    Pathways Involved: It may influence pathways such as the cyclooxygenase pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-methoxyphenyl)ethanol
  • 1-(4-Fluoro-3-methoxyphenyl)propan-2-ol
  • 1-(4-Fluoro-3-methoxyphenyl)butan-2-ol

Comparison: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of a tertiary alcohol group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the tertiary alcohol group makes it more resistant to oxidation compared to primary or secondary alcohols, and the presence of the fluorine atom enhances its metabolic stability and lipophilicity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol involves the conversion of 4-fluoro-3-methoxyacetophenone to 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol through a series of reactions.", "Starting Materials": [ "4-fluoro-3-methoxyacetophenone", "2-methylpropan-2-ol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 4-fluoro-3-methoxyacetophenone with sodium borohydride in methanol to form 4-fluoro-3-methoxyphenylmethanol", "Step 2: Protection of the hydroxyl group in 4-fluoro-3-methoxyphenylmethanol with ethyl chloroformate in the presence of triethylamine to form 4-fluoro-3-methoxyphenylmethoxy carbamate", "Step 3: Alkylation of 4-fluoro-3-methoxyphenylmethoxy carbamate with 2-methylpropan-2-ol in the presence of sodium hydride to form 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol", "Step 4: Deprotection of the carbamate group in 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol with hydrochloric acid in ethanol to obtain the final product" ] }

CAS No.

2229541-77-7

Molecular Formula

C11H15FO2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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